molecular formula C22H14Br2Cl2N2O4 B15013830 4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B15013830
M. Wt: 601.1 g/mol
InChI Key: KFUBJPJRPSXFTP-LUOAPIJWSA-N
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Description

4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 2-chlorophenol to obtain 4-bromo-2-chlorophenol . This intermediate is then subjected to further reactions, including acetylation and amination, to introduce the phenoxy and amido groups . The final step involves the esterification of the resulting compound with 2-chlorobenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The presence of halogen atoms and phenoxy groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its complex structure, which combines multiple functional groups.

Properties

Molecular Formula

C22H14Br2Cl2N2O4

Molecular Weight

601.1 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H14Br2Cl2N2O4/c23-14-5-7-19(32-22(30)16-3-1-2-4-18(16)26)13(9-14)11-27-28-21(29)12-31-20-8-6-15(25)10-17(20)24/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

KFUBJPJRPSXFTP-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)Cl

Origin of Product

United States

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